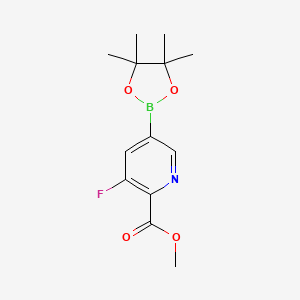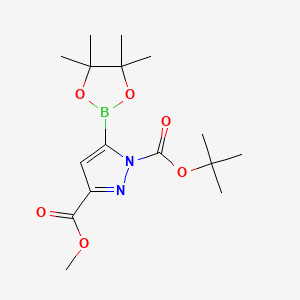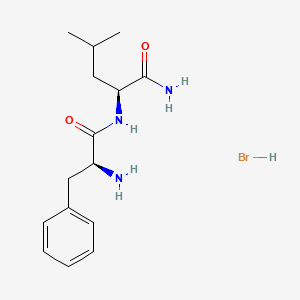
Glycine zinc salt monohydrate
Vue d'ensemble
Description
Glycine zinc salt monohydrate: is a coordination compound consisting of glycine, an amino acid, and zinc. It is often used in various scientific and industrial applications due to its unique properties. The compound has the molecular formula C4H10N2O5Zn and a molecular weight of 231.52 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chelation Method: Glycine zinc salt monohydrate can be synthesized by reacting glycine with basic zinc carbonate in water. The reaction mixture is heated to 70-90°C, allowing carbon dioxide to escape, resulting in the formation of glycine zinc salt.
Alternative Method: Another method involves dissolving glycine in water, adding solid caustic soda to form glycine sodium salt, and then reacting it with zinc sulfate. The pH is adjusted to 3-8, and the mixture is heated to 60-100°C for 1-4 hours.
Industrial Production Methods: Industrial production of this compound typically follows the chelation method due to its efficiency and high yield. The process involves large-scale reaction vessels and precise control of temperature and pH to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Glycine zinc salt monohydrate can undergo oxidation reactions, although these are less common due to the stability of the zinc-glycine complex.
Reduction: The compound is generally stable under reducing conditions.
Substitution: this compound can participate in substitution reactions where the glycine ligand is replaced by other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Rarely used due to the stability of the compound.
Reducing Agents: The compound remains stable.
Substitution Reagents: Various ligands can be used to replace glycine under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the substituting ligand, various zinc complexes can be formed.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Glycine zinc salt monohydrate is used as a reagent in peptide synthesis due to its ability to form stable complexes with amino acids.
Biology:
Nutritional Supplements: The compound is used as a zinc supplement in nutritional products due to its high bioavailability and ease of absorption.
Medicine:
Therapeutic Uses: this compound is explored for its potential therapeutic effects, including immune system support and enzyme activity enhancement.
Industry:
Food Fortification: The compound is used to fortify foods with zinc, improving nutritional value.
Mécanisme D'action
Glycine zinc salt monohydrate exerts its effects primarily through the bioavailability of zinc and glycine. Zinc is an essential trace element involved in numerous enzymatic reactions, immune function, and protein synthesis. Glycine acts as a neurotransmitter and is involved in various metabolic processes .
Molecular Targets and Pathways:
Zinc: Targets enzymes and proteins involved in cellular metabolism and immune response.
Glycine: Acts on glycine receptors in the central nervous system and participates in metabolic pathways.
Comparaison Avec Des Composés Similaires
- Zinc gluconate
- Zinc citrate dihydrate
- Zinc picolinate
- Zinc undecylenate
Comparison:
- Bioavailability: Glycine zinc salt monohydrate has higher bioavailability compared to zinc gluconate and zinc citrate dihydrate due to its unique molecular structure .
- Absorption: The compound is absorbed more efficiently in the intestines compared to other zinc supplements .
- Stability: this compound is more stable under various conditions compared to zinc picolinate and zinc undecylenate .
Propriétés
IUPAC Name |
zinc;2-aminoacetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTPBYRVUIEEGC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O5Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine](/img/structure/B8003993.png)




![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)

